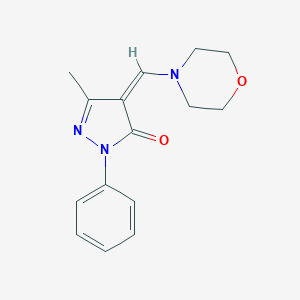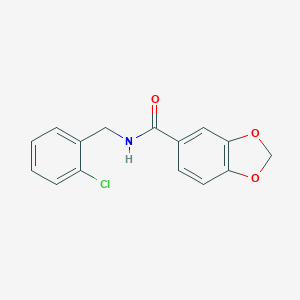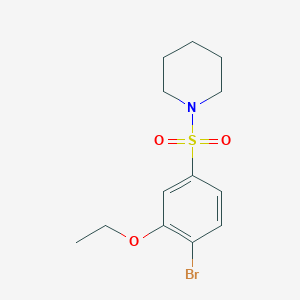
2,3,5,6-Tetramethylphenylpiperidino sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetramethylphenylpiperidino sulfone, commonly known as TMTOPS, is a chemical compound that has been widely used in scientific research. TMTOPS has a unique structure that makes it an ideal candidate for various applications in the field of chemistry and biology.
Wirkmechanismus
TMTOPS acts as a radical initiator by abstracting a hydrogen atom from a substrate, forming a radical intermediate. This intermediate then undergoes further reactions, resulting in the formation of a polymer. As a spin trap, TMTOPS reacts with free radicals, forming a stable adduct that can be detected using electron paramagnetic resonance spectroscopy. TMTOPS also interacts with lipids and proteins, resulting in changes in its fluorescence properties.
Biochemical and Physiological Effects:
TMTOPS has been shown to have antioxidant properties, protecting cells from oxidative stress. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. TMTOPS has been used in studies of cellular signaling pathways, particularly those involving reactive oxygen species and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
TMTOPS has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, it also has limitations, including its limited solubility in water and its reactivity with other compounds.
Zukünftige Richtungen
There are several future directions for research on TMTOPS. One area of interest is the development of new synthesis methods that can produce TMTOPS in higher yields and purity. Another area of interest is the use of TMTOPS in drug delivery systems, particularly for targeting free radicals in cancer cells. Additionally, TMTOPS could be used as a tool for studying the role of free radicals in aging and age-related diseases.
Conclusion:
In conclusion, TMTOPS is a versatile compound that has been widely used in scientific research. Its unique structure and properties make it an ideal candidate for various applications in the field of chemistry and biology. TMTOPS has been shown to have antioxidant and anti-inflammatory effects, and has been used in studies of cellular signaling pathways. While TMTOPS has several advantages for lab experiments, it also has limitations. There are several future directions for research on TMTOPS, including the development of new synthesis methods and the use of TMTOPS in drug delivery systems.
Synthesemethoden
TMTOPS can be synthesized using a variety of methods, including the reaction of 2,3,5,6-tetramethylphenylpiperidin-4-one with sulfur dichloride or sodium sulfite. The reaction produces TMTOPS as a yellow crystalline solid, which can be purified using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
TMTOPS has been extensively used in scientific research due to its unique structure and properties. It is commonly used as a radical initiator in polymerization reactions, as well as a spin trap for detecting free radicals in biological systems. TMTOPS has also been used as a fluorescent probe for studying membrane dynamics and lipid-protein interactions.
Eigenschaften
Molekularformel |
C15H23NO2S |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-11-10-12(2)14(4)15(13(11)3)19(17,18)16-8-6-5-7-9-16/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
DHSCEGXKLZVSEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCC2)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
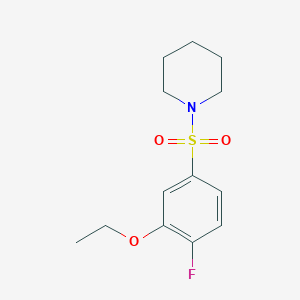
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
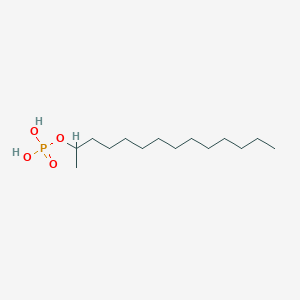
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)


